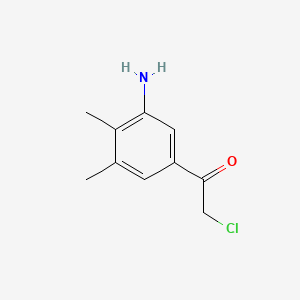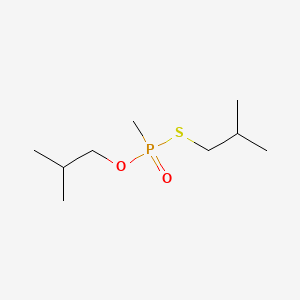
O,S-Bis(2-methylpropyl) methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,S-Bis(2-methylpropyl) methylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS and a molecular weight of 224.299 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is known for its unique structure, which includes both oxygen and sulfur atoms bonded to a phosphorus atom.
Méthodes De Préparation
The synthesis of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the reaction of methylphosphonothioic dichloride with 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
CH3P(S)Cl2+2C4H9OH→CH3P(S)(OC4H9)2+2HCl
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
O,S-Bis(2-methylpropyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonate. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the phosphonothioate to phosphine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles such as amines or alcohols replace the sulfur or oxygen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O,S-Bis(2-methylpropyl) methylphosphonothioate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in the synthesis of organophosphorus compounds and as a model compound for studying phosphorus-sulfur chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein phosphorylation.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific enzymes or pathways.
Industry: It is used in the development of pesticides and other agrochemicals due to its ability to inhibit certain biological processes in pests.
Mécanisme D'action
The mechanism of action of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the inhibition of enzymes that contain active site serine residues. The compound forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other serine hydrolases.
Comparaison Avec Des Composés Similaires
O,S-Bis(2-methylpropyl) methylphosphonothioate can be compared to other organophosphorus compounds such as:
O,O-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of isobutyl groups.
O,S-Diisopropyl methylphosphonothioate: Contains isopropyl groups instead of isobutyl groups.
O,O-Diisobutyl methylphosphonothioate: Similar but with both oxygen atoms bonded to isobutyl groups.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms bonded to the phosphorus atom, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-methyl-1-[methyl(2-methylpropylsulfanyl)phosphoryl]oxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O2PS/c1-8(2)6-11-12(5,10)13-7-9(3)4/h8-9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABNFHRGJXPHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)SCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O2PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721108 |
Source


|
| Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-55-7 |
Source


|
| Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

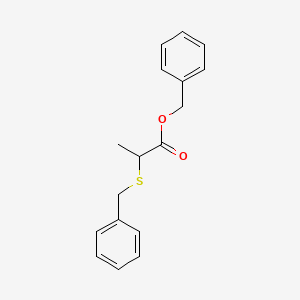

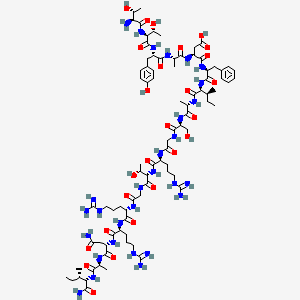
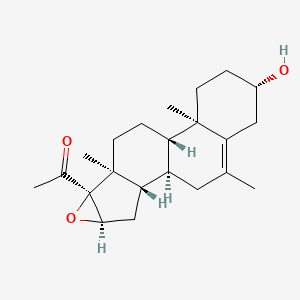
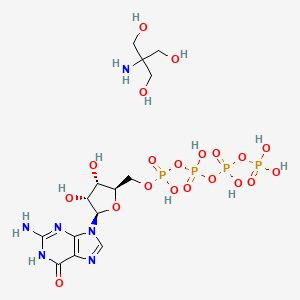

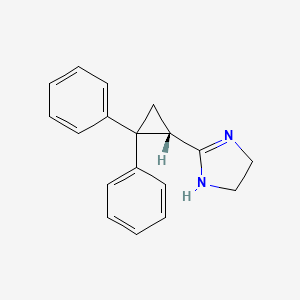

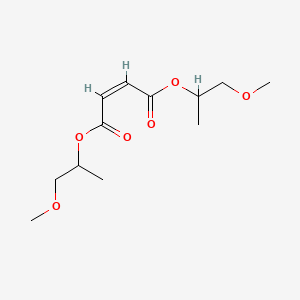
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B561216.png)
